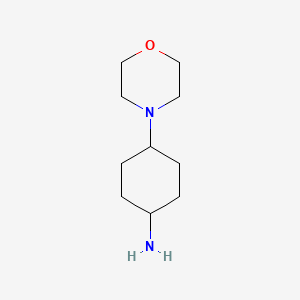

trans-4-Morpholinocyclohexanamine

CAS No.: 847798-79-2

Cat. No.: VC8487340

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847798-79-2 |

|---|---|

| Molecular Formula | C10H20N2O |

| Molecular Weight | 184.28 g/mol |

| IUPAC Name | 4-morpholin-4-ylcyclohexan-1-amine |

| Standard InChI | InChI=1S/C10H20N2O/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h9-10H,1-8,11H2 |

| Standard InChI Key | USUNCAQFNNEGBQ-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1N)N2CCOCC2 |

| Canonical SMILES | C1CC(CCC1N)N2CCOCC2 |

Introduction

Chemical Structure and Physicochemical Properties

trans-4-Morpholinocyclohexanamine (IUPAC name: 4-morpholinocyclohexanamine) consists of a cyclohexane ring with an amine group (-NH₂) and a morpholine group (C₄H₈NO) attached at the 1- and 4-positions, respectively, in a trans stereochemical arrangement. The trans configuration ensures that the substituents occupy opposite equatorial positions, minimizing steric strain and optimizing molecular interactions .

Key Physicochemical Properties

| Property | Value/Range | Source |

|---|---|---|

| Melting Point | ~260°C (hydrochloride salt) | |

| Solubility | High in polar solvents | Inferred |

| LogP (Predicted) | 0.5–1.2 |

The morpholine group enhances water solubility compared to non-polar cyclohexylamine analogs, while the trans configuration improves thermal stability, as evidenced by the high melting point of its hydrochloride derivative .

Synthesis and Manufacturing

Catalytic Hydrogenation

A patented method for synthesizing trans-4-methylcyclohexylamine provides a template for producing trans-4-morpholinocyclohexanamine . The process involves:

-

Hydrogenation: Open-chain precursors are hydrogenated using a supported ruthenium catalyst (e.g., Ru/C) with alkali metal promoters (e.g., lithium metaborate) under high-pressure H₂.

-

Stereochemical Control: The trans configuration is favored by optimizing reaction temperature (60–120°C) and catalyst loading (1–5 mol%) .

-

Purification: Cis-trans separation is achieved via acidification to hydrochloride salts, followed by recrystallization or column chromatography .

Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | Ru/C (5 wt%) |

| Promoter | LiBO₂ (2 mol%) |

| Temperature | 90°C |

| H₂ Pressure | 50–100 bar |

This method yields >95% trans-isomer purity, with catalyst recyclability demonstrated over five cycles without significant activity loss .

Alternative Routes

-

Nucleophilic Substitution: Morpholine may be introduced via SN2 displacement of a leaving group (e.g., bromide) on a pre-functionalized cyclohexane ring.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of cyclohexylamine derivatives with morpholine, though this approach is less cost-effective for industrial scales .

Applications and Industrial Relevance

Pharmaceutical Intermediates

trans-4-Morpholinocyclohexanamine serves as a key intermediate in synthesizing bioactive molecules:

-

Glimepiride Analogs: Used in antidiabetic drugs, where the morpholine group modulates solubility and target binding .

-

Kinase Inhibitors: The rigid cyclohexane scaffold and morpholine’s hydrogen-bonding capacity enhance selectivity for ATP-binding pockets .

Corrosion Inhibition

Morpholine derivatives are widely employed in steam condensate systems to neutralize carbonic acid, reducing pipeline corrosion . While direct evidence for trans-4-morpholinocyclohexanamine in this role is limited, its structural similarity to cyclohexylamine suggests potential applicability .

Materials Science

The compound’s amine group facilitates covalent bonding to polymer matrices, enabling its use in epoxy resins and adhesives.

Analytical Characterization

Gas Chromatography (GC)

Ultra-trace analysis of morpholine derivatives in aqueous matrices (e.g., steam condensate) employs GC with flame ionization detection (FID) :

Nuclear Magnetic Resonance (NMR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume